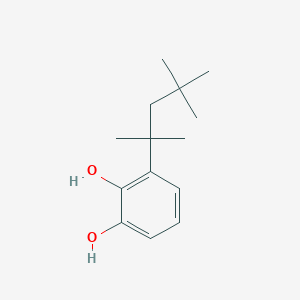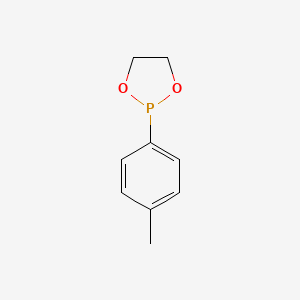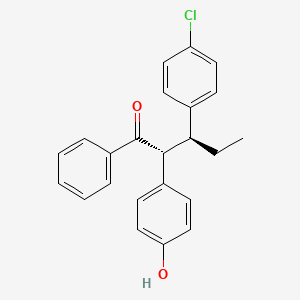
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both chlorophenyl and hydroxyphenyl groups attached to a valerophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene with valerophenone, followed by hydroxylation of the resulting product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Analyse Des Réactions Chimiques
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s functional groups. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valerophenone: A simpler analog without the chlorophenyl and hydroxyphenyl groups.
Chlorobenzophenone: Contains a chlorophenyl group but lacks the hydroxyphenyl group.
Hydroxybenzophenone: Contains a hydroxyphenyl group but lacks the chlorophenyl group.
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
31365-03-4 |
|---|---|
Formule moléculaire |
C23H21ClO2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-10-14-20(25)15-11-17)23(26)18-6-4-3-5-7-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
Clé InChI |
HPMFVVZNAVJZFR-YADHBBJMSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
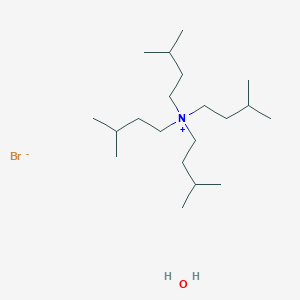
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
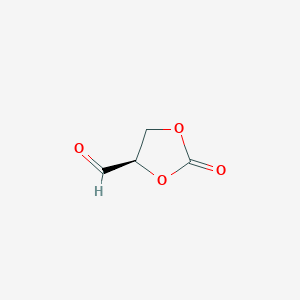
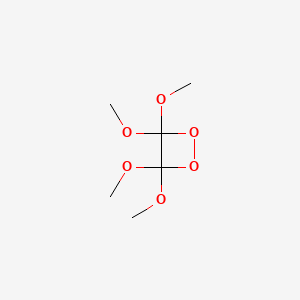
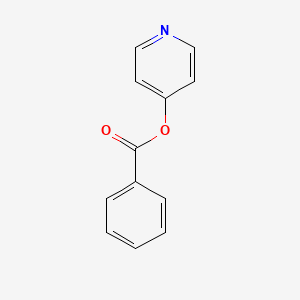
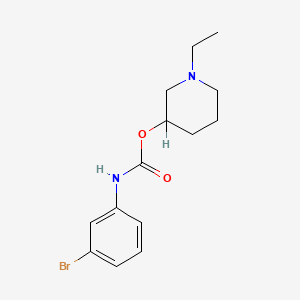
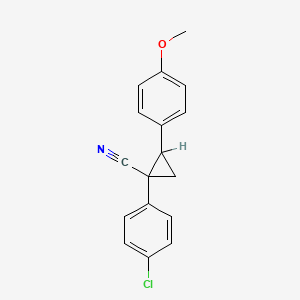
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

